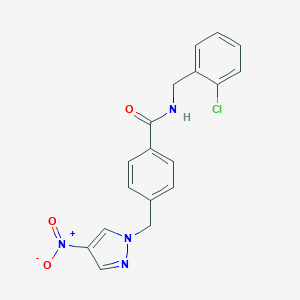
N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide, also known as CNB-001, is a novel neuroprotective agent that has shown potential in treating various neurological disorders. This compound has been extensively studied for its mechanism of action and its ability to protect neurons from damage caused by oxidative stress.
作用機序
N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide works by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide increases cAMP levels, which in turn activates various signaling pathways that promote cell survival and protect against oxidative stress.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been shown to have a number of biochemical and physiological effects. It increases the levels of various neuroprotective proteins such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). It also reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of various neurological disorders.
実験室実験の利点と制限
One of the major advantages of N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide is its ability to protect neurons from damage caused by oxidative stress. This makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research on N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide. One area of interest is its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of traumatic brain injury. Additionally, there is interest in developing new formulations of N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide that can improve its solubility and bioavailability.
合成法
N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with 4-nitro-1H-pyrazole to form 2-chlorobenzyl-4-nitro-1H-pyrazole. This intermediate is then reacted with benzamide to form N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide.
科学的研究の応用
N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been extensively studied for its neuroprotective properties. It has been shown to protect neurons from damage caused by oxidative stress, which is a key factor in the development of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
特性
製品名 |
N-(2-chlorobenzyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide |
|---|---|
分子式 |
C18H15ClN4O3 |
分子量 |
370.8 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H15ClN4O3/c19-17-4-2-1-3-15(17)9-20-18(24)14-7-5-13(6-8-14)11-22-12-16(10-21-22)23(25)26/h1-8,10,12H,9,11H2,(H,20,24) |
InChIキー |
QNZXKGFGXYWSAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
正規SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B213719.png)

![methyl 2-({[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B213721.png)
![4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B213723.png)


![ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate](/img/structure/B213726.png)



![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one](/img/structure/B213736.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B213737.png)
![Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B213740.png)
